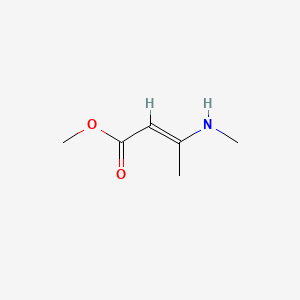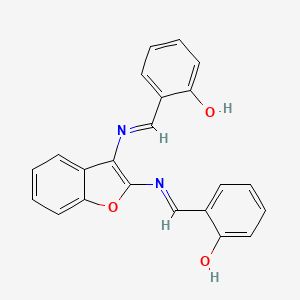
N,N'-Bis-salicylidene-2,3-diamino-benzofuran
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Magnesium Determination in Renal Tubular Fluid : Brunette and Crochet (1975) demonstrated the use of N,N'-bis-salicylidene 2,3, diamino benzofuran (SABF) in a fluorometric method for determining magnesium in nanoliter volumes of renal tubular fluid. This technique overcomes interference issues and can be applied to urinary magnesium determination as well (Brunette & Crochet, 1975).
Electropolymerization and Metal Complexes : Reddinger and Reynolds (1998) reported the oxidative electropolymerization of bis(salicylidene) metal complexes to create polymers with various backbone constitutions and film colors. This research highlights the potential of N,N'-bis-salicylidene derivatives in developing electrochromic properties (Reddinger & Reynolds, 1998).
Synthesis and Antimicrobial Activity of Schiff Base Ligands : Ugwu et al. (2017) synthesized metal complexes using Schiff bases, including N,N'-bis-salicylidene-3,5-diaminobenzoic acid. These ligands and their complexes showed inhibitory activity against various gram-negative and gram-positive organisms, indicating their potential in antimicrobial applications (Ugwu et al., 2017).
Cobalt(III) Schiff Base Complexes in Structural and Electrochemical Studies : Pogány et al. (2017) synthesized and characterized new cobalt(III) Schiff base complexes, including derivatives of N,N'-bis-salicylidene. These complexes were studied for their redox properties, indicating their relevance in electrochemical applications (Pogány et al., 2017).
Protein Binding and Cytotoxic Activities of Oxido-Vanadium(V) Salan Complexes : Patra et al. (2021) explored the interaction of salan-V(V) complexes, including derivatives of N,N'-bis-salicylidene, with proteins. These complexes showed cytotoxicity against various cell lines, suggesting their potential in medicinal chemistry (Patra et al., 2021).
Luminescent Properties in Zinc(II) N,N'-Bis(salicylidenes) : Barboza et al. (2015) investigated the luminescent properties and excited state internal proton transfer in zinc(II) N,N'-bis(salicylidenes). The study provides insights into the photoluminescent properties under different conditions, which is useful in the field of photoluminescence (Barboza et al., 2015).
Corrosion Inhibition in Hydrochloric Acid Media : Fakrudeen et al. (2012) synthesized Schiff base compounds, including N,N'-bis(salicylidene)-1,4-diaminophenelyne, and evaluated their effectiveness as corrosion inhibitors on AA6061 and AA6063 alloys in hydrochloric acid. This research is significant for corrosion protection in industrial applications (Fakrudeen et al., 2012).
Eigenschaften
IUPAC Name |
2-[[2-[(E)-(2-hydroxyphenyl)methylideneamino]-1-benzofuran-3-yl]iminomethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3/c25-18-10-4-1-7-15(18)13-23-21-17-9-3-6-12-20(17)27-22(21)24-14-16-8-2-5-11-19(16)26/h1-14,25-26H/b23-13?,24-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJRRXSNHBYISQ-TWPICZTKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=C(OC3=CC=CC=C32)N=CC4=CC=CC=C4O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C=NC2=C(OC3=CC=CC=C32)/N=C/C4=CC=CC=C4O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90711214 | |
| Record name | 6,6'-[1-Benzofuran-2,3-diylbis(azanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90711214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Bis-salicylidene-2,3-diamino-benzofuran | |
CAS RN |
15108-19-7 | |
| Record name | 6,6'-[1-Benzofuran-2,3-diylbis(azanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90711214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



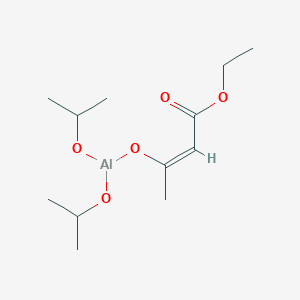

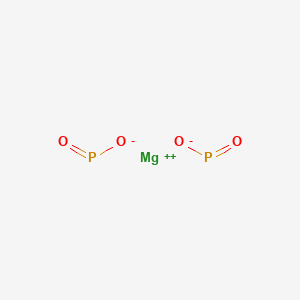
![1,3,3-Trimethyl-2-[4-phenyl-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3H-indol-1-ium perchlorate](/img/structure/B1143778.png)
![Disodium 3-[[4-[(7-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo]-1-naphthyl]azo]salicylate](/img/structure/B1143780.png)
![3-Ethyl-5-[1-phenyl-4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)but-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1143782.png)
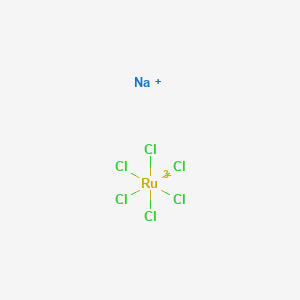

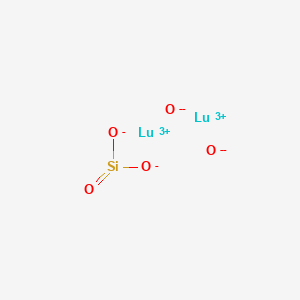
![Tetrasodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B1143791.png)
